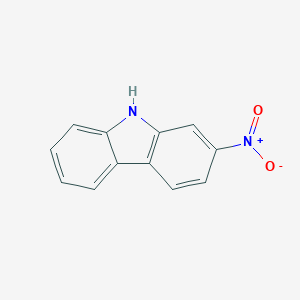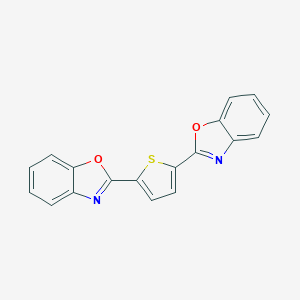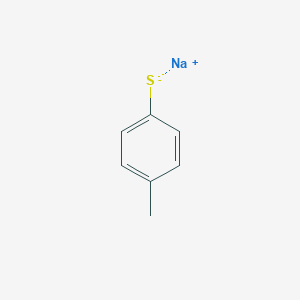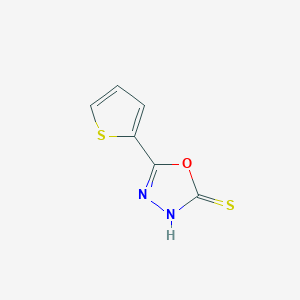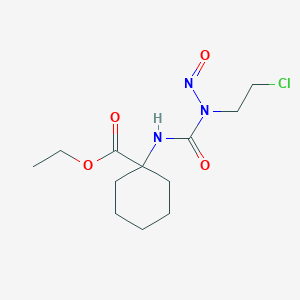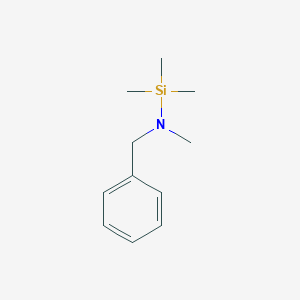
(Methylbenzylamino)trimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Methylbenzylamino)trimethylsilane, also known as MBATMS, is a chemical compound that belongs to the class of organosilicon compounds. It is a colorless liquid that is primarily used as a reagent in organic synthesis. The unique properties of MBATMS make it an essential component in the production of various organic compounds.
Mechanism Of Action
The mechanism of action of (Methylbenzylamino)trimethylsilane involves the reaction between the trimethylsilyl group and the nitrogen atom of the benzylamine moiety. This reaction produces a silane intermediate that can be used in various organic reactions. The silane intermediate produced by (Methylbenzylamino)trimethylsilane is highly reactive and can be used in various organic reactions.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of (Methylbenzylamino)trimethylsilane. However, studies have shown that (Methylbenzylamino)trimethylsilane is relatively non-toxic and does not cause significant adverse effects. It is not known to have any significant effects on the human body or the environment.
Advantages And Limitations For Lab Experiments
(Methylbenzylamino)trimethylsilane has several advantages as a reagent in organic synthesis. It is a highly reactive compound that can be used in various organic reactions. It is also relatively easy to handle and store. However, it has some limitations, including its high cost and limited availability. (Methylbenzylamino)trimethylsilane is also highly reactive and requires careful handling to avoid accidents.
Future Directions
There are several future directions for research on (Methylbenzylamino)trimethylsilane. One area of research is the development of new methods for the synthesis of (Methylbenzylamino)trimethylsilane. Another area of research is the development of new applications for (Methylbenzylamino)trimethylsilane in organic synthesis. Researchers can also investigate the potential of (Methylbenzylamino)trimethylsilane in the production of new materials, such as polymers and resins. Further studies can also be conducted to determine the long-term effects of (Methylbenzylamino)trimethylsilane on the environment and human health.
Conclusion:
In conclusion, (Methylbenzylamino)trimethylsilane is a unique chemical compound that has several applications in organic synthesis. It is a highly reactive compound that can be used in various organic reactions. (Methylbenzylamino)trimethylsilane has several advantages as a reagent in organic synthesis, including its high reactivity and ease of handling. However, it also has some limitations, including its high cost and limited availability. Further research is needed to explore the potential of (Methylbenzylamino)trimethylsilane in various fields, including organic synthesis, material science, and environmental science.
Scientific Research Applications
(Methylbenzylamino)trimethylsilane has been widely used as a reagent in organic synthesis. It is commonly used as a source of benzylamine in the production of various organic compounds. (Methylbenzylamino)trimethylsilane has been used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. It has also been used in the preparation of polymers, resins, and coatings.
properties
CAS RN |
14884-70-9 |
|---|---|
Product Name |
(Methylbenzylamino)trimethylsilane |
Molecular Formula |
C11H19NSi |
Molecular Weight |
193.36 g/mol |
IUPAC Name |
N-methyl-1-phenyl-N-trimethylsilylmethanamine |
InChI |
InChI=1S/C11H19NSi/c1-12(13(2,3)4)10-11-8-6-5-7-9-11/h5-9H,10H2,1-4H3 |
InChI Key |
RLBKKXDJGJYLBC-UHFFFAOYSA-N |
SMILES |
CN(CC1=CC=CC=C1)[Si](C)(C)C |
Canonical SMILES |
CN(CC1=CC=CC=C1)[Si](C)(C)C |
Other CAS RN |
14884-70-9 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


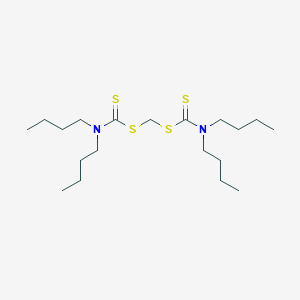
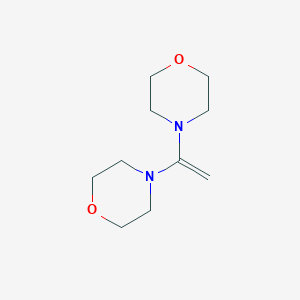
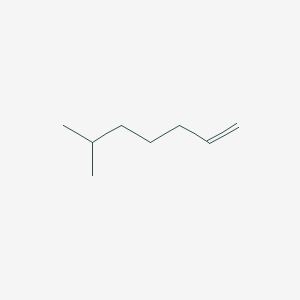
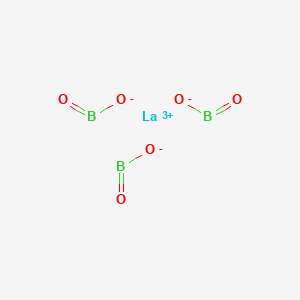
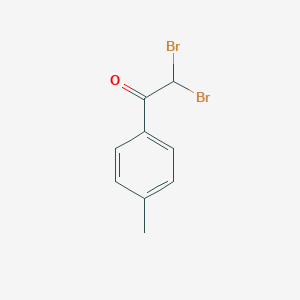
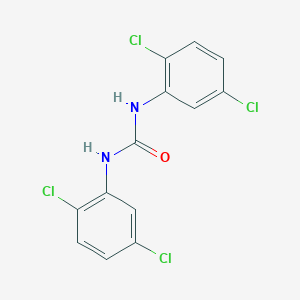
![4-Hydrazinothieno[2,3-d]pyrimidine](/img/structure/B80078.png)
